(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol
Description
(1R)-1-(6-Bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral tertiary alcohol featuring a 6-bromopyridin-2-yl substituent and a 2,2-dimethylpropanol moiety.
The bromine atom at the pyridine ring’s 6-position enhances electrophilic reactivity, making it a candidate for further functionalization.
Properties
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-5-4-6-8(11)12-7/h4-6,9,13H,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSWDTYTRLYBQA-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=NC(=CC=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromopyridine with a suitable organometallic reagent, such as a Grignard reagent, followed by the addition of 2,2-dimethylpropan-1-ol under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral secondary alcohol featuring a brominated pyridine moiety. Its structure allows it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and biological research. The compound's structure enables specific interactions with biological targets through its bromine atom and hydroxyl group.
Chemical Properties and Structure
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol has the molecular formula and a molecular weight of 244.13 g/mol. It is also known by the CAS number 127912-58-7. The presence of a bromine atom on the pyridine ring and a hydroxyl group on the dimethylpropanol group contribute to its chemical reactivity. The (1R) stereochemistry indicates the specific orientation of substituents around the chiral carbon atom, which is crucial for its biological activity.
Potential Applications
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral secondary alcohol characterized by a brominated pyridine moiety. Its unique structure enables it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and biological research.
The biological activity of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is attributed to:
- Hydrogen Bonding The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins.
- π-π Stacking Interactions The bromopyridine moiety can engage in π-π stacking with aromatic residues in enzymes or receptors, influencing their activity.
Reactions
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions:
- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate () and chromium trioxide ().
- Reduction: The bromine atom can be reduced to a hydrogen atom. Reducing agents such as lithium aluminum hydride () or sodium borohydride () are often used.
- Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols. Nucleophilic substitution reactions can be carried out using reagents like sodium azide () or thiourea ().
Scientific Applications
The scientific applications of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol are diverse:
- Medicinal Chemistry: Useful as an intermediate in synthesizing bioactive molecules. Its unique structure allows it to interact with biological targets.
- Anticancer agent: It was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death.
- Catalysis: Used as a ligand in metal-catalyzed reactions.
- Material Science: Incorporated into polymers and materials for specific properties.
Anticancer properties
Mechanism of Action
The mechanism of action of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The tertiary alcohol in the target compound likely reduces solubility in polar solvents compared to secondary alcohols (e.g., (6-bromopyridin-2-yl)(4-fluorophenyl)methanol ). Bromine’s electronegativity may facilitate nucleophilic aromatic substitution, contrasting with fluorine’s inductive effects in fluorophenyl analogs .
Stereochemical Considerations :
- The (1R) configuration could enhance enantioselectivity in catalytic applications, though this remains unexplored in the evidence. Similar chiral alcohols are critical in drug design (e.g., SHELX-refined crystal structures often resolve such configurations ).
Thermal Stability :
- While the target compound lacks reported melting points, Compound 6d (mp 122–124 °C ) suggests that bromopyridine derivatives with extended π-systems exhibit higher thermal stability.
Spectroscopic Profiles :
Biological Activity
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is a chiral secondary alcohol characterized by the presence of a brominated pyridine moiety. Its unique structure enables it to engage in various biological interactions, making it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.
- Molecular Formula : C₁₀H₁₄BrNO
- CAS Number : 127912-58-7
- Molecular Weight : 244.13 g/mol
The compound's structure allows for specific interactions with biological targets, particularly through its bromine atom and hydroxyl group.
The biological activity of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol is primarily attributed to:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with amino acid side chains in proteins.
- π-π Stacking Interactions : The bromopyridine moiety can engage in π-π stacking with aromatic residues in enzymes or receptors, influencing their activity.
These interactions can modulate enzyme functions or receptor activities, leading to various biological effects.
Anticancer Properties
Recent studies have investigated the compound's potential as an anticancer agent. It was found to inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death .
Anti-inflammatory Effects
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol has also shown promise in reducing inflammation. In vitro studies demonstrated its ability to downregulate pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol exhibited significant cytotoxicity against human cancer cells. The compound was noted for its ability to disrupt cancer cell cycle progression, particularly in breast cancer models .
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated that it could enhance neuronal survival through antioxidant mechanisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (1R)-1-(6-chloropyridin-2-yl)-2,2-dimethylpropan-1-ol | Chlorine instead of Bromine | Moderate anticancer activity |
| (1R)-1-(6-fluoropyridin-2-yl)-2,2-dimethylpropan-1-ol | Fluorine instead of Bromine | Limited anti-inflammatory effects |
| (1R)-1-(6-iodopyridin-2-yl)-2,2-dimethylpropan-1-ol | Iodine instead of Bromine | Enhanced cytotoxicity but less selective |
The presence of bromine in (1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol enhances its reactivity and biological activity compared to other halogenated derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
